molecular formula C22H14Cl2N4O4 B2869938 2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903344-25-2

2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2869938
CAS No.: 903344-25-2
M. Wt: 469.28
InChI Key: RNWJFZFAKJBPEG-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a heterocyclic compound featuring an indolizine core substituted with amino, 3-nitrobenzoyl, and 3,5-dichlorophenyl carboxamide groups. The compound’s structural complexity arises from its electron-withdrawing nitro group, electron-deficient dichlorophenyl moiety, and hydrogen-bonding-capable amino and carboxamide groups.

Properties

IUPAC Name

2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O4/c23-13-9-14(24)11-15(10-13)26-22(30)18-17-6-1-2-7-27(17)20(19(18)25)21(29)12-4-3-5-16(8-12)28(31)32/h1-11H,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWJFZFAKJBPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(3,5-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antiparasitic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

C16H13Cl2N3O3\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_3

This structure includes a dichlorophenyl group, a nitrobenzoyl moiety, and an indolizine core, which are known to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For instance, studies involving indole derivatives have shown that they can upregulate pro-apoptotic factors, leading to increased cell death in cancerous cells .
  • In vitro Studies : In vitro evaluations have demonstrated that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as Colo320 (colon) and Calu-3 (lung), indicating effective antiproliferative activity .
Cell Line IC50 (µM) Mechanism
Colo3205.2Apoptosis induction
Calu-36.7Caspase activation

Antiparasitic Activity

In addition to anticancer properties, there is emerging evidence supporting the antiparasitic potential of this compound.

  • Research Findings : Compounds with similar structures have shown potent activity against various parasites, including Entamoeba histolytica and Giardia intestinalis. For example, related derivatives exhibited IC50 values significantly lower than standard treatments like metronidazole .
  • Mechanism of Action : The antiparasitic effects are thought to arise from the disruption of metabolic pathways within the parasites, potentially through inhibition of key enzymes or interference with cellular respiration mechanisms.
Parasite IC50 (µM) Comparison with Standard
E. histolytica1.47Lower than metronidazole
G. intestinalis1.50Comparable efficacy

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

  • Indole Derivative Study : A study demonstrated that a series of indole-based compounds exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting that structural modifications could enhance biological activity .
  • Antiparasitic Evaluation : Another study focused on a set of nitro-substituted indoles which displayed selective toxicity against parasitic infections while maintaining low cytotoxicity towards mammalian cells .

Comparison with Similar Compounds

Key Observations:

  • Indolizine vs. Phthalimide: The indolizine core offers a fused bicyclic system with distinct electronic properties compared to the planar phthalimide structure.
  • Dichlorophenyl Substituents : The 3,5-dichlorophenyl group in the target compound and urea derivatives (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) suggests shared lipophilicity, which may influence membrane permeability. However, urea derivatives primarily act as herbicides, whereas the indolizine scaffold is more commonly associated with mammalian target modulation .
  • This contrasts with the electron-deficient phthalimide’s anhydride structure, which is critical in polymer synthesis .

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